(2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine
Overview
Description
(2,3-Dimethoxybenzyl)(4-phenylcyclohexyl)amine is an organic compound that features a benzylamine structure with two methoxy groups attached to the benzene ring and a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine typically involves the following steps:
Formation of the Benzylamine Intermediate: The benzylamine intermediate can be synthesized by reacting 2,3-dimethoxybenzaldehyde with an amine source under reductive amination conditions.
Coupling with Phenylcyclohexyl Group: The benzylamine intermediate is then coupled with a phenylcyclohexyl halide (such as 4-phenylcyclohexyl chloride) using a suitable base (e.g., sodium hydride) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)(4-phenylcyclohexyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzylamine moiety can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(2,3-Dimethoxybenzyl)(4-phenylcyclohexyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3-dimethoxybenzyl)(4-phenylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the phenylcyclohexyl moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxybenzyl)(4-phenylcyclohexyl)amine
- (3,4-Dimethoxybenzyl)(4-phenylcyclohexyl)amine
- (2,3-Dimethoxybenzyl)(4-methylcyclohexyl)amine
Uniqueness
(2,3-Dimethoxybenzyl)(4-phenylcyclohexyl)amine is unique due to the specific positioning of the methoxy groups on the benzene ring and the presence of the phenylcyclohexyl group
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-20-10-6-9-18(21(20)24-2)15-22-19-13-11-17(12-14-19)16-7-4-3-5-8-16/h3-10,17,19,22H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIIIODZDAWDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCC(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211848 | |
Record name | 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416869-67-5 | |
Record name | 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=416869-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxy-N-(4-phenylcyclohexyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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